
Angiotensin I human acetate salt hydrate
Overview
Description
Angiotensin I human acetate salt hydrate (CAS: 70937-97-2) is a synthetic peptide derivative of the human angiotensin I sequence, modified with an acetate salt and water of hydration. Its molecular formula is C₆₂H₈₉N₁₇O₁₄, with a molecular weight of 1,296.48 g/mol . This compound is widely used in biochemical research, particularly in mass spectrometry calibration (e.g., MALDI-TOF) due to its well-defined ionization properties , chromatography studies , and investigations into peptide oxidation dynamics . It is commercially available at >97% purity, often sourced from Sigma-Aldrich .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin I human acetate salt hydrate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).
Cleavage of the peptide from the resin: to obtain the crude peptide.
Purification: of the peptide using high-performance liquid chromatography (HPLC) to achieve the desired purity
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions: Angiotensin I human acetate salt hydrate can undergo various chemical reactions, including:
Hydrolysis: Cleavage of peptide bonds by water, often catalyzed by enzymes such as peptidases.
Oxidation: Introduction of oxygen atoms into the peptide, which can affect its structure and function.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially altering the peptide’s activity.
Substitution: Replacement of specific amino acids within the peptide sequence to study structure-activity relationships
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using peptidases or chemical hydrolysis using acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized peptide variants with altered functional groups.
Reduction: Reduced peptide variants with modified disulfide bonds or other functional groups
Scientific Research Applications
Angiotensin I human acetate salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, hydrolysis, and modification reactions.
Biology: Investigated for its role in the RAAS and its effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a calibration standard in mass spectrometry
Mechanism of Action
Angiotensin I human acetate salt hydrate exerts its effects through the following mechanism:
Conversion to Angiotensin II: Angiotensin I is cleaved by angiotensin-converting enzyme (ACE) to form angiotensin II.
Binding to Receptors: Angiotensin II binds to angiotensin II receptors (AT1 and AT2) on target cells.
Activation of Signaling Pathways: Binding to AT1 receptors activates signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion.
Regulation of Fluid Balance: Angiotensin II promotes sodium and water reabsorption in the kidneys, contributing to fluid balance and blood pressure regulation
Comparison with Similar Compounds
Structural and Functional Overview
The angiotensin family includes multiple bioactive peptides derived from enzymatic cleavage of angiotensinogen. Key analogs and related compounds are compared below:
Table 1: Key Properties of Angiotensin I Human Acetate Salt Hydrate and Analogs
Key Differences and Research Implications
Species Specificity: Angiotensin I human vs. bovine: The human and bovine variants differ by a single amino acid residue (e.g., position 5: valine in bovine vs. isoleucine in human), affecting receptor binding specificity. Bovine angiotensin I is used in cross-species oxidation studies .
Bioactive Fragments: Angiotensin II (1-8): A shorter, potent vasoconstrictor derived from angiotensin I via angiotensin-converting enzyme (ACE) cleavage. It is critical in blood pressure regulation and cancer cell migration studies . Angiotensin Fragment 1-7: Exhibits vasodilatory effects, counteracting angiotensin II.
Salt and Hydration Effects :
- Acetate salts enhance solubility in aqueous buffers, making them ideal for chromatography and mass spectrometry . Hydration states influence stability; for example, this compound is stored at -20°C for long-term stability .
Research Applications :
- Mass Spectrometry : this compound serves as a calibration standard in MALDI-TOF due to its consistent ionization .
- Oxidation Dynamics : Bovine angiotensin I is used in FPOP (fast photochemical oxidation of proteins) to study radical-induced modifications .
- Cell Signaling : Human angiotensin II is employed in breast cancer studies to investigate GRK5-mediated migration pathways .
Notable Research Findings
- Chromatography Performance : Mixed-mode chromatography separates angiotensin I more effectively than reversed-phase methods due to its acetate salt enhancing ionic interactions .
- Oxidation Resistance : this compound shows lower susceptibility to hydroxyl radical oxidation compared to bombesin or bradykinin in FPOP assays .
- Species-Specific Activity : Human angiotensin II binds more strongly to human AT1 receptors than bovine analogs, underscoring the importance of species-matched peptides in pharmacological studies .
Biological Activity
Angiotensin I human acetate salt hydrate is a synthetic peptide derived from angiotensinogen, a precursor protein synthesized in the liver. This compound plays a critical role in the renin-angiotensin-aldosterone system (RAAS), which is essential for regulating blood pressure and fluid balance in the body. Angiotensin I itself is converted to the more active angiotensin II by angiotensin-converting enzyme (ACE), leading to various physiological effects.
The biological activity of angiotensin I is primarily mediated through its conversion to angiotensin II. The mechanism can be summarized as follows:
- Conversion : Angiotensin I is cleaved by ACE to form angiotensin II.
- Receptor Binding : Angiotensin II binds to specific receptors (AT1 and AT2) on target cells.
- Signal Transduction : This binding activates intracellular signaling pathways that result in:
- Vasoconstriction : Narrowing of blood vessels, which increases blood pressure.
- Aldosterone Secretion : Promotes sodium and water retention by the kidneys, further influencing blood volume and pressure.
Physiological Effects
The infusion of angiotensin I has been shown to induce significant physiological responses, including:
- Increase in Blood Pressure : A study indicated that an intravenous infusion of des-Asp1-angiotensin I resulted in a notable rise in blood pressure among participants .
- Alteration in Plasma Aldosterone Levels : The same infusion led to increased plasma aldosterone concentrations, highlighting its role in sodium retention and fluid balance .
Comparative Activity
Angiotensin I's activity can be compared with other related peptides:
Compound | Role | Potency |
---|---|---|
Angiotensin I | Precursor to Angiotensin II | Moderate |
Angiotensin II | Primary active form | High (most potent) |
Angiotensin III | Involved in aldosterone secretion | Lower than Ang II |
Angiotensin IV | Role in cognitive function | Varies |
This comparison illustrates that while angiotensin I is crucial as a precursor, its direct effects are less potent than those of its derivatives.
Case Studies
- Human Studies : A clinical study involving five normal men demonstrated that des-Asp1-angiotensin I infusion resulted in a rise in blood pressure and increased plasma aldosterone levels, confirming its biological activity and relevance within the RAAS .
- Animal Models : Various studies have shown that angiotensin I administration leads to similar cardiovascular responses in animal models, supporting its role in hypertension research.
Applications in Research
This compound is utilized extensively in scientific research for various applications:
- Cardiovascular Research : Investigating the mechanisms underlying hypertension and heart failure.
- Pharmacological Studies : Exploring potential therapeutic agents targeting the RAAS for conditions such as hypertension and heart disease.
- Biochemical Assays : Serving as a standard for mass spectrometry and other analytical techniques due to its well-characterized properties .
Q & A
Basic Research Questions
Q. How should Angiotensin I human acetate salt hydrate be stored to maintain stability, and what experimental precautions are necessary for long-term use?
- Methodological Answer : Store lyophilized powder at -20°C for up to four years or -80°C for extended stability. For short-term use, reconstituted aqueous solutions (e.g., in saline) can be stored at -20°C for one month. Avoid freeze-thaw cycles to prevent peptide degradation . Prior to experiments, verify solubility by dissolving in water (up to 50 mg/mL ) and filter-sterilize for in vivo applications .
Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?
- Methodological Answer : Use syringe infusion-based atmospheric pressure ionization mass spectrometry (MS) for precise molecular weight determination and structural validation . Pair with reversed-phase or mixed-mode chromatography (e.g., C18 columns) to assess purity (>97% by HPLC) and separate degradation products . For quantification, employ UV-Vis spectroscopy at 214 nm (peptide bond absorption) .
Q. How does solubility in different solvents impact experimental applications of this compound?
- Methodological Answer : The compound is highly soluble in water (50 mg/mL ) but insoluble in DMSO and ethanol . For cell-based assays, dissolve in PBS or culture media. For in vivo studies (e.g., murine models), prepare daily doses in 0.9% saline (1 mg/mL stock) to avoid solvent toxicity . Pre-warm solutions to 37°C to prevent precipitation in cold buffers .
Advanced Research Questions
Q. What experimental design considerations are critical for in vivo studies involving this compound?
- Methodological Answer :
- Dose Optimization : Start with a range (e.g., 0.01–1 mg/kg in mice) to establish dose-response curves. Administer via intraperitoneal (i.p.) injection in 500 µL volumes to ensure consistent bioavailability .
- Timing : For prophylactic studies, pre-dose animals 24 hours before inducing pathology (e.g., hypertension models). For therapeutic studies, administer post-disease induction .
- Controls : Include analogs like Angiotensin II or Angiotensin III to compare receptor-binding specificity .
Q. How can researchers address contradictions in data when comparing Angiotensin I with its fragments or analogs?
- Methodological Answer :
- Receptor Specificity : Use competitive binding assays (e.g., radiolabeled Angiotensin II) to differentiate ACE1/ACE2 affinity. For example, Angiotensin I (DRVYIHPFHL) acts as a precursor, while Angiotensin II (DRVYIHPF) binds AT1 receptors more potently .
- Batch Variability : Quantify acetate content via ion chromatography (e.g., USP method using phosphoric acid/NaOH pH adjustment) to standardize counterion effects .
- Hydration State : Account for hydrate variability by measuring residual water via Karl Fischer titration, as hydration can alter solubility and stability .
Q. What strategies mitigate supercooling or crystallization issues in hydrate-based formulations during thermal studies?
- Methodological Answer :
- Nucleating Agents : Add sodium fluoride (10% w/w) to reduce supercooling in salt hydrate systems, enhancing crystallization at the target phase transition temperature .
- Thermal Cycling : Pre-cycle samples between melting and freezing points (e.g., 30–50°C) to stabilize crystal structure. Monitor via differential scanning calorimetry (DSC) to validate enthalpy retention .
Q. How can batch-to-batch variability in peptide synthesis impact reproducibility, and what quality controls are essential?
- Methodological Answer :
- Synthesis QC : Require suppliers to provide HPLC chromatograms, MS data, and acetate content certificates. Test for endotoxins (<0.1 EU/mg) for in vivo use .
- In-House Validation : Perform circular dichroism (CD) spectroscopy to confirm secondary structure consistency. Compare with reference standards (e.g., Sigma-Aldryl Angiotensin I) .
Q. Data Contradiction Analysis
Q. Why might conflicting results arise in studies measuring Angiotensin I’s hypertensive effects across different models?
- Methodological Answer :
- Species Differences : Murine models may show altered ACE expression compared to human-derived cell lines. Validate cross-reactivity of antibodies or probes .
- Metabolic Interference : In plasma, endogenous proteases (e.g., chymase) may cleave Angiotensin I into active fragments. Use protease inhibitors (e.g., EDTA) in ex vivo assays .
- Hydration Artifacts : Improper lyophilization or storage can lead to variable hydrate forms, altering bioavailability. Characterize batches via thermogravimetric analysis (TGA) .
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMWNZUFNXZMDE-TYQYNJATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H95N17O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70937-97-2 | |
Record name | Angiotensin I, diacetate (salt) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070937972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.